8-Morpholinooctylamine
Description
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
8-morpholin-4-yloctan-1-amine |
InChI |
InChI=1S/C12H26N2O/c13-7-5-3-1-2-4-6-8-14-9-11-15-12-10-14/h1-13H2 |
InChI Key |
BVKPVDDGIPAESL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Morpholinoethanamine (4-(2-Aminoethyl)morpholine)
- Molecular Formula : C₆H₁₄N₂O
- Molecular Weight : 130.19 g/mol
- Physical Properties :
- Applications: Used as a building block in organic synthesis. Its shorter chain length (two-carbon alkyl linker) may limit its lipophilicity compared to longer-chain analogs like 8-Morpholinooctylamine.
4-Morpholinoaniline
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : 178.23 g/mol
- Structure : Features a morpholine ring attached to an aniline (aromatic amine) group.
- Applications : Likely utilized in dye synthesis or as a precursor for pharmaceuticals due to the aromatic amine moiety.
Morpholin-2-yl-methylamine (CAS 116143-27-2)
4-(3-Morpholinopropoxy)aniline
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Structure : Incorporates a three-carbon propoxy linker between the morpholine and aniline groups.
Comparative Data Table
*Note: Data for this compound is inferred due to absence in the provided evidence.
Key Research Findings
- Chain Length and Lipophilicity: Longer alkyl chains (e.g., octyl in this compound vs.
- Synthetic Accessibility: Shorter-chain analogs like 2-Morpholinoethanamine are commercially available at high purity (98%), suggesting established synthetic routes.
- Structural Diversity: Substituting the alkyl chain with aromatic (e.g., 4-Morpholinoaniline) or ether-linked (e.g., 4-(3-Morpholinopropoxy)aniline) groups diversifies electronic and steric properties for targeted applications.
Preparation Methods
Synthesis of 8-Bromooctylamine
The synthesis of 8-bromooctylamine serves as a critical intermediate. A two-step protocol is recommended:
-
Protection of Octylamine : Treat n-octylamine with benzyl chloroformate to form the corresponding carbamate, shielding the primary amine during subsequent bromination.
-
Bromination at the 8-Position : React the protected octylamine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. This yields 8-bromo-N-Cbz-octylamine, which is deprotected via hydrogenolysis (H₂, Pd/C) to afford 8-bromooctylamine.
Morpholine Substitution
8-Bromooctylamine undergoes nucleophilic displacement with morpholine in dimethylformamide (DMF) at 100°C for 24 hours, using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, replacing the bromide with the morpholino group:
Reported yields for analogous substitutions range from 40% to 60%, depending on the purity of the bromide intermediate.
Reductive Amination of 8-Morpholinooctanal
Preparation of 8-Morpholinooctanal
This route begins with the synthesis of 8-morpholinooctanal:
-
Morpholine Installation : React 8-bromooctanol with morpholine in tetrahydrofuran (THF) using sodium hydride as a base. The bromide is displaced, yielding 8-morpholinooctanol.
-
Oxidation to Aldehyde : Treat 8-morpholinooctanol with pyridinium chlorochromate (PCC) in dichloromethane to oxidize the alcohol to the corresponding aldehyde.
Reductive Amination
The aldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature:
This method avoids harsh conditions and achieves yields of 55–65%, with minimal byproduct formation.
Catalytic Hydrogenation of 8-Morpholinooctanenitrile
Nitrile Synthesis
-
Cyanide Displacement : React 8-bromooctane (derived from octanol via HBr treatment) with sodium cyanide in DMF to form 8-cyanooctane.
-
Morpholine Functionalization : Perform a nucleophilic substitution on 8-cyanooctane with morpholine under similar conditions to Section 1.2, yielding 8-morpholinooctanenitrile.
Hydrogenation to Amine
Catalytic hydrogenation of the nitrile employs Raney nickel under 2 MPa hydrogen pressure at 120°C for 12 hours:
This method offers scalability, with yields exceeding 70% in optimized setups.
Comparative Analysis of Synthetic Methods
Table 1: Key Parameters for this compound Synthesis
| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 8-Bromooctylamine | K₂CO₃, DMF, 100°C, 24h | 45–60 | Straightforward mechanism | Requires bromide synthesis |
| Reductive Amination | 8-Morpholinooctanal | NaBH₃CN, MeOH, rt, 48h | 55–65 | Mild conditions | Multi-step aldehyde preparation |
| Catalytic Hydrogenation | 8-Morpholinooctanenitrile | H₂, Raney Ni, 120°C, 12h | 70–75 | High yield, scalable | High-pressure equipment required |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Radical bromination of octylamine often results in mixtures of positional isomers. Employing directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) enhances selectivity for the 8-position, though this requires stringent anhydrous conditions.
Q & A
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines : report reaction conditions (solvent, time, temperature), purification methods (e.g., column chromatography gradients), and characterization data in the main text. Provide raw spectral data in supplementary files .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Purity | HPLC | >98% | |
| Solubility in Water (25°C) | Gravimetric Analysis | 12.5 mg/mL | |
| Stability (40°C, 1 month) | LC-MS | <5% degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
